Product packaging for Hydroxy Ibuprofen-d3(Cat. No.:)

Hydroxy Ibuprofen-d3

Cat. No.: B1152362
M. Wt: 225.3
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Mechanistic and Analytical Chemistry

In mechanistic chemistry, the use of stable isotopes, particularly deuterium (B1214612), can help elucidate reaction pathways through the kinetic isotope effect. This effect describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

In analytical chemistry, stable isotope-labeled compounds are invaluable, especially in quantitative analysis using mass spectrometry (MS). musechem.com They are frequently used as internal standards, which are added in a known amount to a sample to correct for the loss of analyte during sample preparation and analysis. tocris.commusechem.com This improves the accuracy and reproducibility of the analytical method. musechem.com The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS). acanthusresearch.com

Overview of Ibuprofen (B1674241) Metabolism and the Research Focus on Hydroxylated Metabolites

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the body, primarily in the liver. drugbank.compharmgkb.org The main metabolic pathway is oxidation, carried out by cytochrome P450 enzymes, particularly CYP2C9. drugbank.compharmgkb.orgnih.gov This process results in the formation of several metabolites, with the major ones being hydroxylated derivatives. drugbank.compharmgkb.orgnih.gov

The primary hydroxylated metabolites are 2-hydroxy ibuprofen and 3-hydroxy ibuprofen, formed by the hydroxylation of the isobutyl side chain. drugbank.compharmgkb.org These hydroxylated metabolites are generally considered to be pharmacologically inactive. pharmgkb.org Further oxidation of these hydroxy metabolites can lead to the formation of carboxy-ibuprofen. drugbank.com These metabolites are then typically conjugated with glucuronic acid before being excreted in the urine. drugbank.com Over 90% of an administered dose of ibuprofen is eliminated via the kidneys as metabolites or their conjugates. drugbank.com

The study of these hydroxylated metabolites is crucial for understanding the complete pharmacokinetic profile of ibuprofen. Research into the formation and clearance of these metabolites provides insights into the drug's disposition in the body.

Rationale for Deuterium Labeling in Pharmaceutical Research and Bioanalysis

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, is a powerful technique in pharmaceutical research and bioanalysis. symeres.com One of the primary applications of deuterium-labeled compounds is their use as internal standards in quantitative bioanalysis. caymanchem.comcerilliant.comsigmaaldrich.com Hydroxy Ibuprofen-d3, for instance, can be used as an internal standard for the quantification of hydroxy ibuprofen in biological samples. pharmaffiliates.comgoogle.com

When a deuterium-labeled compound is used as an internal standard in mass spectrometry, it co-elutes with the unlabeled analyte but is distinguished by its higher mass. acanthusresearch.com This allows for precise and accurate quantification, as any variability during sample processing or instrument analysis affects both the analyte and the internal standard similarly. acanthusresearch.com

Furthermore, deuterium labeling can be used to investigate the metabolic pathways of drugs. symeres.com By administering a deuterium-labeled drug, researchers can track the formation of its metabolites, as the deuterium label will be retained in the metabolite molecules. medchemexpress.com This aids in the identification and structural elucidation of new metabolites. medchemexpress.com The use of stable isotope labeling in combination with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has greatly facilitated studies on the absorption, distribution, metabolism, and excretion (ADME) of drugs. hwb.gov.inresearchgate.net

Properties

Molecular Formula

C₁₃H₁₅D₃O₃

Molecular Weight

225.3

Synonyms

4-(3-Hydroxy-2-methylpropyl)-α-methyl-benzeneacetic-d3 Acid;  2,4’-(2-Hydroxymethylpropyl)phenylpropionic-d3 Acid; 

Origin of Product

United States

Synthesis and Stereochemical Considerations of Hydroxy Ibuprofen D3

Synthetic Pathways for Deuterium (B1214612) Incorporation into Ibuprofen (B1674241) and its Metabolites

The synthesis of deuterated drug metabolites such as Hydroxy Ibuprofen-d3 can be approached through two primary strategies: late-stage chemical synthesis from a deuterated parent compound or through biotransformation. hyphadiscovery.com Both methods aim to introduce deuterium atoms into specific, stable positions within the molecular structure to create a reliable analytical standard.

Regioselective Deuteration Strategies

Regioselectivity—the control over the exact placement of deuterium atoms—is paramount in the synthesis of labeled compounds. For ibuprofen and its metabolites, deuteration can be targeted to various positions, with the most common being the methyl group of the propionic acid side chain or the aromatic ring.

For instance, the synthesis of (±)-Ibuprofen-d3 often involves introducing three deuterium atoms to the α-methyl group of the benzeneacetic acid moiety. caymanchem.com This is achieved by using deuterated reagents during the synthetic process. Another strategy involves the deuteration of the aromatic ring, resulting in compounds like S-[aromatic-2H4]ibuprofen, which has been used in stable isotope studies to investigate ibuprofen metabolism. nih.gov Specific chemoenzymatic routes have been developed to produce optically active [3,3,3-²H₃]-ibuprofen and [2-²H]-ibuprofen, demonstrating precise control over the location of the deuterium label. The choice of deuteration site depends on the intended application, ensuring that the label is not lost during metabolic processes.

Specific Synthesis Routes for Hydroxylated and Deuterated Ibuprofen Analogues

The creation of this compound involves a multi-step process that combines deuteration with hydroxylation. A common approach begins with the synthesis of the deuterated parent drug, Ibuprofen-d3. This labeled precursor can then be converted to the hydroxylated metabolite.

One effective method for this conversion is biotransformation . This technique utilizes microorganisms or purified enzymes, such as cytochrome P450 (CYP) enzymes, to perform specific oxidative reactions. hyphadiscovery.com For example, incubating Ibuprofen-d3 with human liver microsomes or specific CYP enzymes like CYP2C9, which is known to be responsible for the 2- and 3-hydroxylation of ibuprofen, can yield the desired hydroxylated and deuterated analogue. hyphadiscovery.comnih.gov This biological approach often provides high regioselectivity and stereoselectivity.

Alternatively, a tandem approach combining biotransformation and chemical synthesis can be employed. A microbial biotransformation might be used to create the correct isomer of an aryl hydroxylated intermediate from the deuterated parent drug. Following purification, further chemical synthesis steps can be applied to produce the final metabolite in high purity. hyphadiscovery.com

Stereoselective Synthesis of Enantiomeric this compound

Ibuprofen is a chiral molecule, and its metabolic hydroxylation is a stereoselective process, meaning that the different enantiomers (R- and S-ibuprofen) are metabolized at different rates and into different stereoisomers of the metabolites. nih.gov Research indicates that S-ibuprofen is the preferred substrate for the formation of hydroxyibuprofen. nih.gov Consequently, the stereoselective synthesis of specific enantiomers of this compound is crucial for accurately studying these metabolic pathways.

The synthesis of an enantiomerically pure deuterated metabolite typically starts with an enantiomerically pure deuterated precursor, such as S-Ibuprofen-d3. The subsequent hydroxylation, whether by biotransformation with stereoselective enzymes or through chemical synthesis using chiral catalysts, is designed to preserve or control the stereochemistry at the chiral centers. nih.gov After synthesis, advanced chromatographic techniques, particularly stereoselective high-performance liquid chromatography (HPLC), are essential for separating the resulting enantiomers or diastereomers to ensure the stereochemical purity of the final product. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Methods for Characterization of Deuterated Metabolites

Mass Spectrometry (MS) , frequently coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a cornerstone technique. It confirms the molecular weight of the compound, which will be higher than the non-deuterated analogue by the mass of the incorporated deuterium atoms. This mass difference is the basis for its use as an internal standard in quantitative analysis. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise location of the deuterium atoms. In a ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by a deuterium atom will disappear or be significantly reduced. Techniques like ¹³C and ²H NMR provide further structural confirmation. nih.gov

Chromatographic Methods are used for purification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the deuterated metabolite from any starting materials, non-deuterated versions, and other byproducts. nih.govnih.gov Thin-Layer Chromatography (TLC) can also be employed for monitoring reaction progress and for quantitative analysis. researchgate.net

The table below summarizes the key analytical methods used in the characterization of deuterated ibuprofen metabolites.

Analytical TechniquePurpose in Characterization of this compound
Mass Spectrometry (MS) Confirms the correct molecular weight, accounting for the mass of deuterium atoms. Essential for its use as an internal standard. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Verifies the exact location of deuterium incorporation by observing the absence of specific proton signals. nih.gov
High-Performance Liquid Chromatography (HPLC) Purifies the final compound and separates different stereoisomers (enantiomers/diastereomers). nih.govnih.gov
Gas Chromatography (GC) Separates the deuterated compound from volatile impurities and is often coupled with MS for identification and quantification. nih.gov

Advanced Analytical Methodologies Utilizing Hydroxy Ibuprofen D3

Role of Hydroxy Ibuprofen-d3 as an Internal Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly for pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound, with its deuterium (B1214612) atoms, is an ideal internal standard for the quantification of Hydroxy Ibuprofen (B1674241). It shares near-identical physicochemical properties with the non-labeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. caymanchem.comcerilliant.comsigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. ull.esnih.gov This "spiked" sample is then analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.comcerilliant.comnih.gov

The core principle of IDMS is that the ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. ull.es Because the analyte and the standard are chemically identical, any loss of sample during extraction, purification, or injection will affect both compounds equally, leaving the ratio unchanged. This allows for highly accurate and precise quantification, correcting for variations in sample handling and instrument response. nih.gov

Applications in LC-MS/MS and GC-MS:

LC-MS/MS: This is the most common technique for the analysis of Ibuprofen and its metabolites from biological fluids. researchgate.netmdpi.comnih.gov The use of this compound as an internal standard in LC-MS/MS methods allows for sensitive and selective quantification. nih.gov For instance, in a study determining Ibuprofen in human plasma, Ibuprofen-d3 was used as the internal standard, with the analysis performed in negative ion mode using multiple reaction monitoring (MRM) to track specific ion transitions for both the analyte and the standard. nih.gov

GC-MS: For GC-MS analysis, derivatization is often required to make the compounds volatile enough for gas chromatography. nih.govresearchgate.net In a validated GC-MS/MS method for Ibuprofen and its metabolites, α-methyl-2H3-4-(isobutyl)phenylacetic acid (d3-ibuprofen) served as the internal standard. nih.gov The method involved derivatization with pentafluorobenzyl (PFB) bromide, and quantification was achieved through selected-reaction monitoring of the specific mass transitions for both the native and deuterated compounds. nih.govresearchgate.net

A summary of typical mass transitions used in MS analysis is presented below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ibuprofen205.1161.1 nih.govnih.gov
Ibuprofen-d3208.1164.0 nih.govnih.gov
(S)-(+)-Ketoprofen (IS)253.1208.9 mdpi.com

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. oup.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. moh.gov.bw

Because this compound co-elutes with the unlabeled Hydroxy Ibuprofen and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. This effectively cancels out the impact of the matrix, leading to more accurate and reliable results. oup.com

Additional strategies to minimize matrix effects include:

Efficient Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove interfering components from the matrix before analysis. researchgate.netrsc.org

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can also reduce interference. rsc.org

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may compromise the limit of detection. researchgate.net

Chromatographic Separation Techniques for this compound and Related Compounds

Chromatography is the cornerstone of separating complex mixtures, and various techniques are employed for the analysis of this compound and its related compounds. The choice of method depends on the specific analytical goals, such as separating enantiomers or achieving high-throughput analysis.

Ibuprofen and its hydroxylated metabolites are chiral compounds, existing as two enantiomers (mirror-image isomers). researchgate.netnih.gov Since enantiomers can have different pharmacological activities, it is often necessary to separate and quantify them individually. researchgate.net Chiral chromatography is the primary technique for this purpose. researchgate.netnih.govmdpi.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netmdpi.com For the analysis of Hydroxy Ibuprofen enantiomers, a common approach involves using a chiral column, such as one based on a tris-(3,5-dimethylphenylcarbamate) amylose (B160209) derivative (e.g., Chiralpak AS-H or CHIRALCEL® OJ-3R), coupled with LC-MS/MS. mdpi.comnih.govnih.gov

A study on the biotransformation of Ibuprofen used a Chiralpak AS-H column to resolve the enantiomers of 2-Hydroxyibuprofen (B1664085). nih.gov The mobile phase consisted of hexane-isopropanol-trifluoroacetic acid, and post-column infusion with ammonium (B1175870) acetate (B1210297) was used to enhance MS detection. nih.gov Another method for the simultaneous separation of ibuprofen enantiomers used a CHIRALCEL® OJ-3R column with an isocratic mobile phase of formic acid in water-methanol. mdpi.comnih.gov

Key parameters for chiral separation of Ibuprofen metabolites:

ParameterMethod 1Method 2
Column Chiralpak AS-H (150 x 4.6 mm, 5 µm)CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)
Mobile Phase Hexane-isopropanol-trifluoroacetic acid (95:5:0.1, v/v)0.008% Formic acid in water-methanol (v/v)
Flow Rate 1.2 mL/min0.4 mL/min
Reference nih.gov mdpi.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. core.ac.ukmdpi.com UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of pharmaceuticals and their metabolites in various matrices. rsc.orgcore.ac.ukacs.org

A UHPLC-MS/MS method was developed for the determination of multiclass pharmaceuticals, including Ibuprofen, in water samples. acs.org The method used an Acquity BEH C18 column and a gradient mobile phase of ammonium acetate and acetonitrile. acs.org Another study developed a methodology for determining non-steroidal anti-inflammatory drugs and their metabolites, including Hydroxyibuprofen, in seawater using SPE followed by UHPLC-MS/MS. core.ac.uk This method employed a Kinetex C18 column and a gradient elution with water and acetonitrile. core.ac.uk

Bioanalytical Method Validation Parameters for Research Assay Development

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. japsonline.comajpsonline.cominotiv.com The validation demonstrates that the method is accurate, precise, and reproducible for the quantification of the analyte in a specific biological matrix. moh.gov.bwnih.gov Key parameters for bioanalytical method validation in research assay development include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. moh.gov.bwjapsonline.com

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. japsonline.comajpsonline.comnih.gov It is typically expressed as a percentage of the nominal value and should be within ±15% (±20% for the Lower Limit of Quantification). ajpsonline.compmda.go.jp

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. japsonline.comajpsonline.comnih.gov It is usually expressed as the coefficient of variation (CV) and should not exceed 15% (20% for the LLOQ). japsonline.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. The calibration curve should have a correlation coefficient (r²) of ≥0.99. acs.orgajpsonline.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantified with acceptable accuracy and precision. ajpsonline.comnih.gov

Recovery: The extraction efficiency of an analytical process, reported as the percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. ajpsonline.com

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term temperature stability, and long-term storage stability. nih.govjapsonline.com

A summary of validation parameters from a study on Ibuprofen analysis:

Parameter(R)-ibuprofen(S)-ibuprofenReference
Accuracy -11.8% to 11.2%-8.6% to -0.3% scirp.orgresearchgate.net
Precision (CV) ≤ 11.2%≤ 7.0% scirp.orgresearchgate.net
Linearity (r²) ≥ 0.988≥ 0.990 scirp.org
LLOQ 50 ng/mL50 ng/mL scirp.org

Investigations into Metabolic Pathways and Mechanistic Studies with Hydroxy Ibuprofen D3

Elucidation of Ibuprofen (B1674241) Hydroxylation and Chiral Inversion Pathways Utilizing Deuterated Analogs

The use of deuterated analogs, such as Hydroxy Ibuprofen-d3, has been pivotal in understanding the complex metabolic fate of ibuprofen. These stable isotope-labeled compounds act as tracers, enabling researchers to accurately distinguish between the drug and its metabolites in biological systems.

Studies on Regioselective Metabolic Transformations

Deuterium-labeled versions of ibuprofen are crucial for examining the regioselectivity of its metabolism. Ibuprofen primarily undergoes hydroxylation at the C2 and C3 positions of its isobutyl side chain, yielding 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen. mdpi.com These are then oxidized to form carboxyibuprofen (B1674242). nih.gov

By employing specifically deuterated ibuprofen, like (S)-(+)-Ibuprofen-d3, scientists can monitor the creation of these hydroxylated metabolites. Such studies reveal that the hydroxylation is regioselective, with various cytochrome P450 enzymes showing preferences for different molecular positions. The use of deuterated standards like this compound allows for precise quantification of these metabolites, shedding light on the enzymes involved and the factors influencing their activity. acs.org

Investigations into Stereoselective Enzymatic Reactions (e.g., Cytochrome P450 enzymes)

Ibuprofen is a chiral compound, and its (R)-(-)- and (S)-(+)-enantiomers have different biological activities and metabolic routes. wuxiapptec.com The (S)-enantiomer provides the anti-inflammatory benefits, while the (R)-enantiomer is mostly inactive but can be converted to the active (S)-form through metabolic chiral inversion. nih.govwuxiapptec.com Deuterated analogs have been key to studying ibuprofen's stereoselective metabolism. researchgate.netnih.gov

The Cytochrome P450 (CYP) enzymes, especially CYP2C9 and CYP2C8, are the main drivers of ibuprofen hydroxylation. nih.govnih.gov Studies with deuterated enantiomers have shown that these enzymes are stereoselective. researchgate.net For example, CYP2C9 metabolizes (S)-ibuprofen more readily, while (R)-ibuprofen is metabolized more slowly. researchgate.netresearchgate.net Using this compound as an internal standard in these investigations enables accurate measurement of hydroxylated metabolite formation from each enantiomer, which helps to define the stereoselective characteristics of these enzymatic reactions. researchgate.net

In Vitro Metabolic Stability and Biotransformation Studies (e.g., using microsomal fractions, cell cultures)

In vitro models like liver microsomes and cell cultures are essential for examining the metabolic stability and biotransformation of drugs. srce.hr In these studies, this compound is a crucial stable isotope-labeled internal standard for the accurate measurement of the parent drug and its metabolites.

In human liver microsome studies, the rate at which the parent drug disappears is tracked to assess its metabolic stability. srce.hr By incubating ibuprofen with microsomes and necessary cofactors, researchers can simulate the metabolic conditions of the body. The inclusion of this compound allows for precise quantification of the metabolism rate and the formation of metabolites like 2-hydroxyibuprofen and 3-hydroxyibuprofen. nih.govbdj.co.jp

Cell cultures, such as primary hepatocytes and specialized cell lines that express particular drug-metabolizing enzymes, offer a more comprehensive system for studying drug metabolism. In these settings, deuterated standards like this compound are invaluable for tracing the metabolic journey of ibuprofen within cells, yielding insights into the interactions between various metabolic pathways.

Kinetic Isotope Effect Studies in Metabolic Systems

The kinetic isotope effect (KIE) is a valuable method for exploring the mechanisms of enzyme-driven reactions. nih.gov This effect is observed as a change in the reaction rate when an atom in a reactant is substituted with a heavier isotope, like replacing hydrogen with deuterium (B1214612). nih.govadvancedsciencenews.com

Impact of Deuteration on Metabolic Stability and Reaction Rates

Replacing hydrogen with deuterium at a metabolic site can significantly alter the rate of metabolism. princeton.edu This is due to the carbon-deuterium (C-D) bond being stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. researchgate.net Consequently, deuteration at a metabolic site can slow the reaction, enhancing the drug's metabolic stability. researchgate.netjuniperpublishers.com

For ibuprofen, deuterating the metabolically active sites on the isobutyl side chain can reduce the hydroxylation rate. This has been shown in studies where the metabolic clearance of deuterated ibuprofen was lower than its non-deuterated form. The extent of the KIE can indicate the rate-limiting step in the metabolic reaction. capes.gov.br

Probing Enzymatic Reaction Mechanisms through Deuterium Labeling

Deuterium labeling is a fundamental technique for investigating the mechanisms of enzymatic reactions, including those facilitated by cytochrome P450 enzymes. nih.gov By strategically placing deuterium atoms at various positions on the ibuprofen molecule, researchers can examine the specific steps of the metabolic process. nih.govnih.gov

Table of Research Findings on Ibuprofen Metabolism

Study Focus Key Findings
Regioselective Metabolism Hydroxylation occurs primarily at C2 and C3 of the isobutyl side chain. mdpi.com
Stereoselective Metabolism CYP2C9 preferentially metabolizes (S)-ibuprofen, while CYP2C8 shows some preference for (R)-ibuprofen. nih.govresearchgate.netresearchgate.net
Metabolic Stability Deuteration of metabolically active sites can increase the metabolic stability of ibuprofen. researchgate.netjuniperpublishers.com
Kinetic Isotope Effect The initial hydroxylation step is often the rate-limiting factor in ibuprofen's metabolic clearance. nih.gov

| Chiral Inversion | (R)-ibuprofen undergoes unidirectional conversion to the active (S)-enantiomer. nih.govwuxiapptec.com |

Table of Compounds

Compound Name
(R)-(-)-ibuprofen
(S)-(+)-Ibuprofen-d3
(S)-(+)-ibuprofen
2-hydroxyibuprofen
3-hydroxyibuprofen
Carboxyibuprofen
Cytochrome P450
This compound

Application in Non-Human In Vivo Models for Metabolic Fate Investigations (e.g., rat, zebrafish embryo studies)

The use of stable isotope-labeled compounds, such as this compound and other deuterated analogs of ibuprofen, is a cornerstone of modern metabolic research. These labeled molecules serve as powerful tracers in non-human in vivo models, allowing scientists to meticulously track the biotransformation, distribution, and excretion of the parent drug and its metabolites. The substitution of hydrogen with deuterium atoms creates a molecule that is chemically identical in its reactions but distinguishable by mass spectrometry. This distinction is critical for differentiating the administered compound and its subsequent metabolites from endogenous substances. Animal models, particularly rats and zebrafish embryos, have been instrumental in elucidating the metabolic fate of ibuprofen.

Rat Models in Ibuprofen Metabolism

Rat models have been extensively used to investigate the complex metabolism of ibuprofen, including its hydroxylation and chiral inversion. nih.gov Studies employing deuterium-labeled ibuprofen have provided profound insights into these pathways.

Chiral Inversion Studies: A significant metabolic process for ibuprofen is the unidirectional chiral inversion of the pharmacologically less active R-enantiomer to the potent S-enantiomer. researchgate.net To unravel the mechanism of this inversion, researchers administered a mixture of R-ibuprofen and R-[ring-2H4; 2-2H]ibuprofen (R-[2H5]ibuprofen) to male Sprague-Dawley rats. nih.gov Analysis of plasma and urine samples via gas chromatography-mass spectrometry (GC/MS) revealed that the chiral inversion resulted in the formation of S-[2H4]ibuprofen, a process involving the specific loss of the deuterium atom at the C-2 position. nih.gov This finding was crucial in proposing a mechanism involving the stereoselective formation of a coenzyme A thioester of R-ibuprofen. nih.gov

Oxidative Metabolism: Hydroxylation of the isobutyl side chain is a primary route of ibuprofen metabolism in rats, leading to the formation of hydroxyibuprofen. nih.gov Studies using isolated rat hepatocytes incubated with R-(-)-[3,3,3-2H3]ibuprofen confirmed that hydroxylation is a major pathway. nih.gov Further in vivo research in rats identified 2-hydroxyibuprofen and carboxyibuprofen as the main metabolites in plasma and urine. nih.govcapes.gov.br In studies investigating the effects of hyperglycemia, the biliary excretion of 2-hydroxyibuprofen was a key measured outcome, highlighting its importance in the hepatic metabolism of the drug. mdpi.comnih.gov

Study FocusModelDeuterated Compound UsedKey FindingsReference
Metabolic Chiral InversionMale Sprague-Dawley RatsR-[ring-2H4; 2-2H]ibuprofen (R-[2H5]ibuprofen)Chiral inversion of R-[2H5]ibuprofen yields S-[2H4]ibuprofen, indicating loss of the C-2 deuterium atom. nih.gov
Oxidative Metabolism & Chiral InversionIsolated Rat HepatocytesR-(-)-[3,3,3-2H3]ibuprofenHydroxylation is a major metabolic route; the resulting S(+) enantiomer retained the trideutero label. nih.gov
Biliary Metabolites in HyperglycemiaStreptozotocin-treated RatsRacemic Ibuprofen (non-deuterated)Identified biliary appearance of 2-hydroxyibuprofen, which was depressed in hyperglycemic animals. nih.govmdpi.com

Zebrafish Embryo Models for High-Throughput Screening

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for toxicology and metabolic studies due to its rapid development, optical transparency, and genetic tractability. uoa.gr Studies show that zebrafish larvae can absorb, metabolize, and excrete ibuprofen in a manner analogous to mammals, supporting their use as a surrogate system. researchgate.netnih.gov

Metabolite Identification: When zebrafish larvae were exposed to ¹⁴C-labeled ibuprofen, subsequent analysis of the water and larval extracts using liquid chromatography-mass spectrometry (LC-MS/MS) identified hydroxy-ibuprofen as a significant metabolite. nih.gov It accounted for 8.2% of the total detected ¹⁴C in water samples and 0.08% in larval extracts, providing clear evidence of cytochrome P450-dependent metabolism. nih.gov Further research has confirmed that hydroxylation and taurine (B1682933) conjugation are major detoxification pathways in zebrafish embryos. uoa.gr

Developmental Metabolism: Research into the metabolic capabilities of developing zebrafish has shown that the enzymes required for drug metabolism, such as cytochrome P450s, are active even before the liver is fully developed. mdpi.com This early-life metabolic activity is crucial for understanding the potential effects of pharmaceuticals during critical developmental windows. Studies have successfully detected hydroxylated metabolites of various compounds in zebrafish embryos as early as 24 to 50 hours post-fertilization. mdpi.com The identification of two different hydroxy-ibuprofen isomers in zebrafish larvae further underscores the model's relevance to mammalian metabolism. researchgate.net

Study FocusModelCompound UsedKey FindingsReference
Metabolism and ExcretionZebrafish Larvae (72 hpf)(14)C-ibuprofenHydroxy-ibuprofen was identified in both water and larval extracts, confirming metabolic activity. nih.gov
Metabolite ProfilingZebrafish LarvaeIbuprofenTwo hydroxy-ibuprofen isomers were identified; no glucuronic acid conjugates were found. researchgate.net
Biotransformation CapacityZebrafish EmbryosIbuprofenA total of 11 metabolites were detected, with hydroxylation and taurine conjugation being the main pathways. uoa.gr

Emerging Research Directions and Methodological Innovations

Development of Advanced Spectroscopic Techniques for Deuterated Metabolite Structural Elucidation

The precise structural analysis of deuterated metabolites like Hydroxy Ibuprofen-d3 is critical for its application in research. Advanced spectroscopic techniques are continually being developed to meet this need, offering greater sensitivity and detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of a compound. tutorchase.com In the context of deuterated compounds, specialized NMR techniques are indispensable. Deuterium (B1214612) NMR (²H NMR) is used to confirm the success of deuteration, as a deuterated compound will exhibit a strong peak in ²H NMR but not in proton (¹H) NMR. wikipedia.org This is crucial for verifying the specific placement of the deuterium atoms within the this compound molecule. To overcome the challenge of the low natural abundance of deuterium (0.016%), samples are typically enriched with ²H to obtain a sufficiently strong signal. wikipedia.org The use of deuterated solvents, such as deuterium oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃), is standard practice in NMR to avoid interference from solvent protons. tutorchase.comlabinsights.nlsimsonpharma.com

Mass spectrometry (MS) is another powerful tool for structural elucidation, measuring the mass-to-charge ratio of ions to identify and quantify compounds. solubilityofthings.com High-resolution mass spectrometry (HRMS) is particularly valuable for analyzing deuterated metabolites. nih.govacs.org When coupled with liquid chromatography (LC-MS), it allows for the separation and sensitive detection of metabolites in complex biological matrices. nih.govmdpi.comnih.gov Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an emerging technique that provides an additional layer of structural information by identifying the number of exchangeable hydrogens in a molecule, which aids in narrowing down potential candidate structures. mdpi.comsemanticscholar.org

Infrared ion spectroscopy (IRIS) is a newer technique being integrated with LC-MS workflows to provide vibrational spectra of metabolites, which can be compared with quantum-chemically computed spectra for more definitive structural assignments. acs.org The combination of these advanced spectroscopic methods provides a comprehensive toolkit for the unambiguous structural elucidation of deuterated metabolites like this compound.

Integration of In Silico Modeling with Deuteration Studies for Metabolic Prediction and Enzyme Interaction Analysis

The integration of computational, or in silico, modeling with experimental deuteration studies is a rapidly advancing field that enhances our ability to predict metabolic pathways and analyze enzyme interactions. jsps.go.jp This synergy is particularly valuable for understanding the behavior of deuterated compounds like this compound.

In silico tools can predict the sites of metabolism on a drug molecule, helping to guide the strategic placement of deuterium atoms to enhance metabolic stability. mdpi.com For deuterated compounds specifically, software like Molecular Forecaster can predict the sites of metabolism and the structures of potential metabolites of compounds containing carbon-deuterium (C-D) bonds. mdpi.com This predictive power can save significant time and resources in the drug development process. By anticipating how deuteration will affect metabolism, researchers can prioritize the synthesis of the most promising candidates.

Furthermore, computational models are being developed to study the interaction of deuterated drugs with proteins, including drug-metabolizing enzymes like cytochrome P450. jsps.go.jp These models can calculate the binding affinity and the reaction processes, providing insights into the kinetic isotope effect (KIE) at a molecular level. jsps.go.jp The KIE, a change in reaction rate due to isotopic substitution, is a fundamental principle behind the improved metabolic profiles of many deuterated drugs. informaticsjournals.co.in Molecular docking simulations can predict the preferred binding orientation of a deuterated compound within an enzyme's active site, which can help explain observed metabolic outcomes and even predict the potential for metabolic switching. plos.org

The data generated from these in silico predictions are increasingly being analyzed using machine learning and artificial intelligence techniques to build more accurate pharmacokinetic estimation systems for deuterated drugs. jsps.go.jp This data-driven approach, combining theoretical calculations with experimental results, is paving the way for the rational design of new deuterated drug candidates. jsps.go.jp

Advancements in Green Chemistry Approaches for Deuterated Compound Synthesis

The synthesis of deuterated compounds, including this compound, is benefiting from the principles of green chemistry, which aim to make chemical processes more environmentally friendly and sustainable. scielo.org.mx These advancements focus on reducing waste, using less hazardous materials, and improving energy efficiency. musechem.com

One promising green approach involves the use of readily available and safe deuterium sources, such as heavy water (D₂O). researchgate.netnih.gov For instance, a method utilizing an Al-H₂O system, where H₂O is replaced with D₂O, serves as a simple and safe source of deuterium gas for hydrogenation reactions. researchgate.net This system, often catalyzed by common hydrogenation catalysts like palladium on carbon (Pd/C), can facilitate hydrogen-deuterium (H-D) exchange under relatively mild conditions. researchgate.netnih.gov The use of ultrasonic or microwave irradiation can further enhance the reaction rates, reducing reaction times. researchgate.net

Other green innovations include the development of more efficient and selective catalytic systems. scielo.org.mx The goal is to perform deuteration with high precision, minimizing the formation of byproducts and simplifying purification processes. Late-stage functionalization, where deuterium is introduced at a late step in the synthetic sequence, is another strategy that aligns with green chemistry principles by reducing the number of steps required to produce the final deuterated compound. musechem.comopenmedscience.com

The move towards sustainable synthesis is also reflected in the exploration of biocatalytic processes and the use of renewable resources. musechem.comopenmedscience.com These "greener" techniques are not only environmentally responsible but can also be more cost-effective, which is crucial for the broader application of deuterated compounds in research and medicine. adesisinc.com

Future Prospects for this compound in Pharmaceutical and Environmental Research Methodologies

As a deuterated internal standard, this compound has significant future prospects in both pharmaceutical and environmental research methodologies. The unique properties of deuterated compounds make them invaluable tools for enhancing the precision and accuracy of analytical measurements. clearsynth.com

In pharmaceutical research, deuterated internal standards are essential for the quantitative analysis of drug metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscioninstruments.com Because this compound is chemically almost identical to its non-deuterated counterpart but has a different mass, it can be used to correct for variations in sample preparation and instrument response, a phenomenon known as matrix effects. clearsynth.comresearchgate.netnih.gov This leads to more reliable and reproducible data in pharmacokinetic studies, which are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted. informaticsjournals.co.inpharmafocusasia.com The demand for deuterated compounds in drug discovery and development is expected to grow, driven by the need for more effective and safer medicines. wiseguyreports.commarketresearchintellect.com

In environmental science, deuterated standards are used to monitor pollutants in various environmental matrices such as soil and water. clearsynth.com The use of a deuterated internal standard can improve the accuracy of methods for quantifying environmental contaminants. researchgate.netnih.govmdpi.com For example, deuterated compounds have been used to develop reliable methods for quantifying tire tread particles in the environment. researchgate.netnih.govmdpi.com As concerns about environmental pollution grow, the need for precise analytical methods will continue to increase, creating a sustained demand for deuterated standards like this compound.

Furthermore, the ongoing development of advanced analytical techniques will likely expand the applications of deuterated compounds. resolvemass.ca Innovations in mass spectrometry and other analytical technologies will continue to improve the sensitivity and specificity of measurements, further solidifying the role of deuterated standards in cutting-edge research. wiseguyreports.com The use of deuterated tracers is also a growing area of research for studying metabolic pathways and the degradation of materials, contributing to fields as diverse as disease research and sustainable development. nih.govresolvemass.ca

Q & A

Q. How can researchers ensure the chromatographic purity of Hydroxy Ibuprofen-d3 in analytical studies?

Methodological Answer: Chromatographic purity can be validated using USP Reference Standards outlined in pharmacopeial guidelines. For this compound, reverse-phase HPLC with UV detection (e.g., at 214 nm) is recommended, coupled with spiked controls of related compounds (e.g., ibuprofen-related compound C) to verify resolution . Calibration curves should be established using deuterated and non-deuterated analogs to account for isotopic effects on retention times.

Q. What are the key considerations for synthesizing this compound with high isotopic purity?

Methodological Answer: Isotopic purity (>99 atom% D) requires controlled deuteration at the α-methyl position, typically via catalytic exchange using deuterated solvents (e.g., D₂O or deuterated acetic acid) under inert atmospheres. Post-synthesis, NMR (¹H and ²H) and mass spectrometry are critical to confirm deuteration efficiency and rule out protium contamination .

Q. How should this compound be stored to maintain stability in pharmacokinetic studies?

Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent thermal degradation and isotopic exchange. Pre-formulation stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways, such as hydrolysis or racemization, which are common in ibuprofen analogs .

Advanced Research Questions

Q. What experimental designs are optimal for distinguishing this compound’s metabolic pathways from non-deuterated ibuprofen in vivo?

Methodological Answer: Use a crossover study design with stable isotope-labeled pharmacokinetic (SIL-PK) methods. Administer equimolar doses of deuterated and non-deuterated ibuprofen to the same subject cohort, followed by LC-MS/MS analysis of plasma samples. Monitor specific metabolites (e.g., hydroxy-ibuprofen glucuronide) to quantify isotopic effects on CYP2C9-mediated oxidation and conjugation pathways .

Q. How can contradictory data on this compound’s COX-2 selectivity be resolved?

Methodological Answer: Discrepancies may arise from assay variability (e.g., whole-blood vs. recombinant enzyme assays). Standardize testing using human recombinant COX-1/COX-2 isoforms in a fluorometric assay with arachidonic acid as substrate. Include celecoxib (COX-2 selective) and aspirin (COX-1 preferential) as controls. Quantify IC₅₀ values with 95% confidence intervals to statistically validate selectivity claims .

Q. What strategies mitigate batch-to-batch variability in this compound’s nanoparticle formulations for targeted delivery?

Methodological Answer: Implement Quality-by-Design (QbD) principles: Optimize parameters like solvent-antisolvent ratios and sonication time using a central composite design. Characterize particle size (via dynamic light scattering) and encapsulation efficiency (using ultrafiltration centrifugation). Cross-validate with in vitro release studies in simulated synovial fluid to ensure reproducibility .

Data Analysis & Reporting

Q. How should researchers address gaps in toxicity data for this compound in long-term exposure models?

Methodological Answer: Conduct a systematic review of genotoxicity assays (e.g., Ames test, micronucleus assay) from existing literature, then design subchronic rodent studies (OECD TG 408) with doses reflecting human equivalent exposure. Use transcriptomics to identify oxidative stress markers (e.g., Nrf2, HO-1) and histopathology to assess renal/hepatic toxicity .

Q. What statistical methods are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?

Methodological Answer: Apply mixed-effects modeling to account for inter-individual variability in metabolic rates. Stratify by covariates like CYP2C9 genotype (e.g., *2/*3 alleles) and body mass index. Use bootstrap resampling to validate confidence intervals for EC₅₀ values in non-linear regression curves .

Ethical & Regulatory Compliance

Q. How can researchers ensure traceability of this compound batches in multi-center trials?

Methodological Answer: Adopt ICH GCP guidelines: Assign unique batch identifiers linked to Certificates of Analysis (CoA) detailing isotopic purity, residual solvents, and microbial limits. Use blockchain-enabled platforms for real-time batch tracking across sites .

Q. What documentation is critical for justifying this compound’s use in human trials under FDA/EMA frameworks?

Methodological Answer: Include (1) preclinical toxicity data (ICH S7A/S7B), (2) radiochemical purity certificates (if applicable), and (3) justification of deuterium’s pharmacological inertness via comparative PK/PD studies. Reference ICH M3(R2) guidelines for integrated risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.